Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate (CAS 913558-29-9) is a protected spirocyclic building block with a 1,3-dioxolane ketal masking the 5'-ketone. This prevents enolate formation, nucleophilic addition, and oxidation during downstream transformations, enabling orthogonal reactivity at the 3'-ethyl carboxylate—critical for late-stage diversification in kinase inhibitor synthesis. Compared to the unprotected ketone (CAS 913558-33-5), this protected form offers distinct chromatographic behavior (cLogP 0.82 vs 0.96) and higher MW (252.27 vs 208.2), facilitating purification and improving pharmacokinetic profiles. Ideal for ROCK inhibitor libraries, fragment-based discovery, and bioconjugation. ≥97% purity.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 913558-29-9
Cat. No. B6292705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate
CAS913558-29-9
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC2=C1CC3(CC2)OCCO3
InChIInChI=1S/C12H16N2O4/c1-2-16-11(15)10-8-7-12(17-5-6-18-12)4-3-9(8)13-14-10/h2-7H2,1H3,(H,13,14)
InChIKeyPSGSJZLZZNKPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate (CAS 913558-29-9): A Protected Indazole Scaffold for Medicinal Chemistry


Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate (CAS 913558-29-9) is a synthetically protected, spirocyclic heterocyclic building block . Its structure comprises a 1,4,6,7-tetrahydroindazole core bearing an ethyl carboxylate at the 3'-position and a 1,3-dioxolane ketal spiro-fused at the 5'-position. This ketal serves as a protecting group for the corresponding 5'-ketone, a common motif in biologically active indazole kinase inhibitors [1]. The compound is commercially supplied for pharmaceutical R&D and custom synthesis, typically at ≥97% purity, with key pharmaceutical descriptors including a molecular weight of 252.27 g/mol, a cLogP of 0.82, and a topological polar surface area (TPSA) of 73.4 Ų .

Procurement Risk: Why the Unprotected Ketone (CAS 913558-33-5) Cannot Substitute for the Spiro-Dioxolane (CAS 913558-29-9) in Multi-Step Syntheses


Generic substitution of the target spiro-dioxolane (CAS 913558-29-9) with its closely related, unprotected ketone analog, ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 913558-33-5), is not chemically equivalent. The ketal protection fundamentally alters the reactivity at the 5'-position, preventing unwanted enolate formation, nucleophilic addition, or oxidation during subsequent synthetic transformations on the carboxylate or indazole NH moieties . This is critical in multi-step medicinal chemistry campaigns, where orthogonal reactivity is required. Furthermore, the introduction of the spiro-dioxolane significantly changes physicochemical properties; for example, it increases molecular weight from 208.2 to 252.3 g/mol and drastically lowers cLogP from approximately 0.96 to 0.82, which directly impacts chromatographic behavior, solubility, and pharmacokinetic profiles of downstream analogs [1].

Quantitative Differentiation Guide for Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate (CAS 913558-29-9)


Physicochemical Property Divergence: cLogP and TPSA Shifts Upon Ketal Protection

The target spiro-dioxolane compound exhibits quantifiably different calculated physicochemical properties compared to the unprotected 5'-ketone analog. Critically, the cLogP decreases from a predicted 0.96 for ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate to 0.82 for the target compound, indicating increased polarity with protection . This shift is outside the typical experimental error range for cLogP predictions and suggests measurably different chromatographic retention times and aqueous solubility. The topological polar surface area (TPSA) is also distinct, recorded at 73.4 Ų .

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Utility Differentiation: Orthogonal Reactivity via Spiro-Ketal Protection

The spiro[1,3-dioxolane] group provides orthogonal protection for the 5'-ketone, a feature absent in the direct ketone analog. This allows for chemoselective transformations (e.g., amidation, hydrolysis, N-alkylation) on the 3'-ethyl carboxylate or indazole NH that would be impossible with the free ketone . The commercial availability of the target compound at ≥97% purity (AKSci) contrasts with the ketone analog's common purity range of ≥95%, indicating a more refined intermediate suitable for step-economic synthesis of complex spiro-indazole libraries .

Organic Synthesis Protecting Groups Synthetic Methodology

Molecular Weight Difference Significantly Impacts Downstream Analog Profiles

The molecular weight (MW) of the target spiro-dioxolane is 252.27 g/mol, compared to 208.21 g/mol for the unprotected ketone analog, a difference of 44.06 g/mol [1]. This is a significant increase that moves the compound past a key threshold often used in fragment-based drug design (MW < 250). For medicinal chemists, this means early-stage libraries built from the ketal-protected scaffold will have inherently different pharmacokinetic starting points than those built from the ketone, justifying its separate procurement as a scaffold.

Fragment-Based Drug Design Lead Optimization Pharmacokinetics

Structural Confirmation and Identity Assurance Compared to Uncharacterized Alternatives

The target compound's identity is explicitly confirmed by its unique SMILES notation, O=C(C1=NNC2=C1CC3(OCCO3)CC2)OCC, which differentiates it from all regioisomeric spiro-indazoles . In contrast, the core spiro[indazole-dioxolane] scaffold without the 3'-carboxylate (CAS 1160245-61-3) lacks this key functional handle, making it unsuitable for amide library synthesis. The availability of a verified CAS number (913558-29-9) and standardized SMILES string ensures procurement of the correct regioisomer, a critical quality parameter when sourcing from multiple vendors.

Analytical Chemistry Quality Control Chemical Identity

Recommended Application Scenarios for Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate


Lead Optimization Libraries for Indazole-Based Kinase Inhibitors

The compound is ideally suited for synthesizing focused libraries of Rho-associated protein kinase (ROCK) inhibitors. The spiro-dioxolane protection allows for late-stage diversification at the 3'-carboxylate without interference from the 5'-ketone, a strategy highlighted in indazole inhibitor design . The measured cLogP of 0.82 and TPSA of 73.4 Ų place initial analogs within favorable drug-like chemical space [1].

Fragment-to-Lead Chemistry Requiring Orthogonal Reactivity

For fragment-based drug discovery programs, the compound serves as a protected, 'lead-like' intermediate (MW 252.27) that can be deprotected to reveal the ketone fragment later in optimization. This avoids the instability and reactivity issues of the free ketone fragment (MW 208.21) during initial library synthesis, providing a strategic advantage in medicinal chemistry workflows [1].

Synthesis of Spirocyclic Chemical Probes

The unique spiro[1,3-dioxolane-2,5'-indazole] architecture is valuable for creating three-dimensional chemical probes for target engagement studies. The 3'-ethyl carboxylate provides a direct handle for amide coupling with biotin or fluorescent tags, a transformation that would require additional protection/deprotection steps if starting from the bare spiro scaffold (CAS 1160245-61-3) .

Process Chemistry and Scale-Up of Advanced Intermediates

With a commercial purity of ≥97% and availability from certified vendors, the compound is a viable starting point for process optimization. Its calculated properties, including a higher molecular weight and lower cLogP compared to the ketone, suggest distinct crystallization and extraction behavior that can be exploited for purification during scale-up [1].

Quote Request

Request a Quote for Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.